3,3-dimethyl-8-(morpholin-4-yl)-6-(propylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE: is a complex organic compound with the molecular formula C18H25N3OS2 This compound is characterized by its unique structure, which includes a pyrano[3,4-c]pyridine core, a morpholino group, and a propylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include pyridine derivatives, morpholine, and propylsulfanyl compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or propylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted pyrano[3,4-c]pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.
Comparison with Similar Compounds
- 3,3-Dimethyl-8-morpholin-4-yl-6-propylsulfanyl-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile
- Other pyrano[3,4-c]pyridine derivatives
Uniqueness: The uniqueness of 3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H25N3O2S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-propylsulfanyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H25N3O2S/c1-4-9-24-17-14(11-19)13-10-18(2,3)23-12-15(13)16(20-17)21-5-7-22-8-6-21/h4-10,12H2,1-3H3 |
InChI Key |
SCKOWDRIXYLESA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCOCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.